

# HPLC method development for Fluvoxamine Maleate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fluvoxamine Maleate	
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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of **Fluvoxamine Maleate** 

## Introduction

**Fluvoxamine maleate** is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depressive disorders.[1][2][3][4][5][6] Accurate and precise quantification of **Fluvoxamine Maleate** in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.

This document provides a detailed application note and protocol for a stability-indicating HPLC method for the quantification of **Fluvoxamine Maleate**. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

# **Physicochemical Properties of Fluvoxamine Maleate**

- Chemical Name: (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-2-aminoethyl oxime maleate[7]
- Molecular Formula: C<sub>15</sub>H<sub>21</sub>F<sub>3</sub>N<sub>2</sub>O<sub>2</sub> · C<sub>4</sub>H<sub>4</sub>O<sub>4</sub>
- Molecular Weight: 434.4 g/mol [7]
- Appearance: White to off-white crystalline powder[8]



- Solubility: Soluble in methanol, ethanol, and chloroform.[7][9]
- UV Absorbance: **Fluvoxamine Maleate** exhibits maximum UV absorbance at approximately 230 nm, 235 nm, 246 nm, 250 nm, and 256 nm depending on the solvent and mobile phase composition.[1][2][3][4][6][7][9][10][11] A detection wavelength of 235 nm is utilized in this method for optimal sensitivity and specificity.[1][2][3][4][5][6]

# Instrumentation, Chemicals, and Reagents

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- HPLC system with an isocratic pump, autosampler, and UV-Vis detector (e.g., Waters HPLC system or equivalent).[2]
- Chromatographic data processing software.
- Analytical balance.
- pH meter.
- · Sonicator.
- Vortex mixer.
- Centrifuge.
- Syringe filters (0.45 μm).

#### 3.2. Chemicals and Reagents

- Fluvoxamine Maleate reference standard (USP grade or equivalent).
- Acetonitrile (HPLC grade).
- Dipotassium hydrogen phosphate (K2HPO4) (Analytical grade).
- Orthophosphoric acid (Analytical grade).
- Water (HPLC grade).



• Commercially available Fluvoxamine Maleate tablets.

# **Chromatographic Conditions**

The following table summarizes the optimized chromatographic conditions for the analysis of **Fluvoxamine Maleate**.

Parameter	Condition
Column	Nova-Pak CN, 150 x 3.9 mm, 4 μm
Mobile Phase	50 mM K <sub>2</sub> HPO <sub>4</sub> (pH adjusted to 7.0 with orthophosphoric acid) and Acetonitrile in a 60:40 (v/v) ratio.[1][2][3][4][5][6]
Flow Rate	1.0 mL/min[1][2]
Detection Wavelength	235 nm[1][2][3][4][5][6]
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	Approximately 10 minutes

# **Experimental Protocols**

#### 5.1. Preparation of Mobile Phase

- Dissolve an appropriate amount of K<sub>2</sub>HPO<sub>4</sub> in HPLC grade water to prepare a 50 mM solution.
- Adjust the pH of the buffer solution to 7.0 using orthophosphoric acid.
- Mix the 50 mM K₂HPO₄ buffer (pH 7.0) with acetonitrile in a 60:40 (v/v) ratio.
- Degas the mobile phase by sonicating for 5-10 minutes or by passing it through a 0.45 μm filter.[1][2]

#### 5.2. Preparation of Standard Solutions

## Methodological & Application



- Stock Standard Solution (5000 µg/mL): Accurately weigh about 50 mg of Fluvoxamine
  Maleate reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[1][2]
- Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-80 μg/mL.[1][2][3][4]
- 5.3. Preparation of Sample Solution (from Tablets)
- Weigh and finely powder 20 Fluvoxamine Maleate tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Fluvoxamine Maleate and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of a suitable solvent (e.g., ethanol or the mobile phase) and sonicate for 15-20 minutes to ensure complete dissolution of the drug.[10]
- Dilute to the mark with the same solvent and mix well.
- Centrifuge a portion of the solution and filter the supernatant through a 0.45 μm syringe filter.
  [1][2]
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g.,  $50 \,\mu g/mL$ ).[1]

#### 5.4. Method Validation Protocol

The developed method should be validated according to ICH guidelines, covering the following parameters:

- 5.4.1. System Suitability Inject the standard solution (e.g., 50  $\mu$ g/mL) six times and evaluate the system suitability parameters.
- 5.4.2. Linearity Inject the prepared working standard solutions in the concentration range of 1-80  $\mu$ g/mL in triplicate.[1][2][3][4] Plot a calibration curve of the peak area versus concentration and determine the correlation coefficient ( $r^2$ ), slope, and intercept.



5.4.3. Accuracy (Recovery) Perform a recovery study by spiking a known amount of **Fluvoxamine Maleate** standard into the placebo or pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

#### 5.4.4. Precision

- Intra-day Precision (Repeatability): Analyze three different concentrations of Fluvoxamine
  Maleate in triplicate on the same day.[2]
- Inter-day Precision (Intermediate Precision): Analyze the same three concentrations in triplicate on three different days.[2] Calculate the percentage relative standard deviation (%RSD) for the results.
- 5.4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:
- LOD =  $3.3 \times (\sigma / S)$
- LOQ =  $10 \times (\sigma / S)$  Where  $\sigma$  is the standard deviation of the intercept and S is the slope of the calibration curve.[2]
- 5.4.6. Robustness Evaluate the robustness of the method by introducing small, deliberate variations in the chromatographic conditions, such as:
- Flow rate (± 0.1 mL/min)
- Mobile phase composition (e.g., ± 2% organic phase)
- pH of the buffer (± 0.2 units)[2] Assess the effect of these changes on the system suitability parameters.
- 5.4.7. Specificity (Forced Degradation Studies) To demonstrate the stability-indicating nature of the method, perform forced degradation studies under the following conditions:
- Acidic Hydrolysis: 0.5 M HCl at 80°C for 10 minutes.[1][2]



- Basic Hydrolysis: 2 M NaOH at 80°C for 40 minutes.[1][2]
- Oxidative Degradation: 10% H<sub>2</sub>O<sub>2</sub> at 80°C for 30 minutes.[1][2]
- Thermal Degradation: Expose the solid drug to heat.
- Photolytic Degradation: Expose the drug solution to UV radiation.[1] Analyze the stressed samples and check for any interference from degradation products at the retention time of Fluvoxamine Maleate.

## **Data Presentation**

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2	
Theoretical Plates	> 2000	

| %RSD of Peak Area | ≤ 2.0% | |

Table 2: Linearity Data

Parameter	Value
Linearity Range (μg/mL)	1 - 80
Regression Equation	y = mx + c

| Correlation Coefficient  $(r^2)$ |  $\geq 0.999$  |

Table 3: Accuracy (Recovery) Data



Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	% Recovery	%RSD
80%				
100%				

| 120% | | | | |

Table 4: Precision Data

Concentration (μg/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Low		
Medium		

| High | | |

Table 5: LOD and LOQ

Parameter	Value (μg/mL)
LOD	

|LOQ||

Table 6: Robustness Data

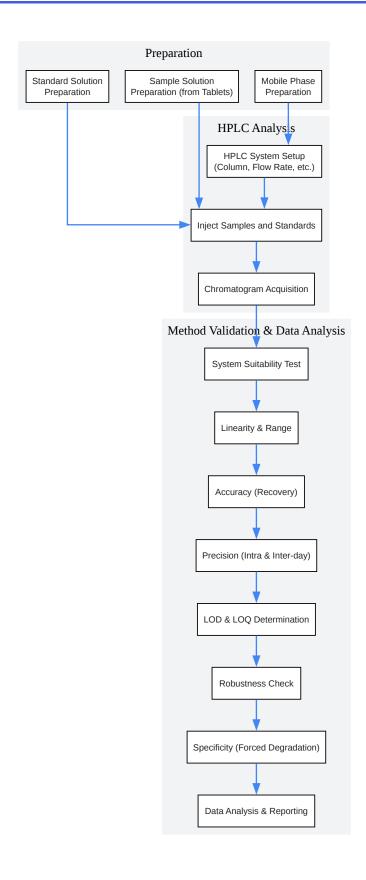


Parameter Variation	Tailing Factor	Theoretical Plates	%RSD of Peak Area
Flow Rate (+0.1 mL/min)			
Flow Rate (-0.1 mL/min)			
Organic Phase (+2%)			
Organic Phase (-2%)			
pH (+0.2)			

| pH (-0.2) | | | |

# **Visualizations**

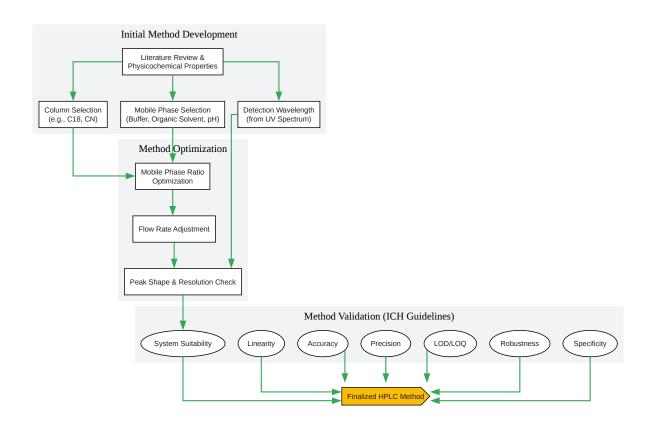




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Caption: Experimental workflow for HPLC quantification of Fluvoxamine Maleate.





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Caption: Logical relationship for HPLC method development.

## Conclusion



The described HPLC method is simple, accurate, precise, and specific for the quantification of **Fluvoxamine Maleate** in bulk and pharmaceutical dosage forms. The method has been developed and validated according to ICH guidelines, ensuring its suitability for routine quality control analysis. The stability-indicating nature of the assay allows for the separation of the drug from its degradation products, making it useful for stability studies.

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- To cite this document: BenchChem. [HPLC method development for Fluvoxamine Maleate quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311548#hplc-method-development-for-fluvoxamine-maleate-quantification]



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